MC-Sq-Cit-PAB-Dolastatin10

ADC anti-CD22 DLBCL

Conjugating tertiary amine-containing payloads like Dolastatin 10 requires specialized linkers beyond standard Val-Cit-PAB. This MC-Sq-Cit-PAB construct enables bioreversible attachment without modifying the native drug structure. - **Benchmark data:** Anti-CD22 ADC achieves IC50 = 0.385 nM (WSU-DLCL2); anti-NaPi2b ADC shows IC50 = 1.52-3.19 nM (ovarian cancer lines) - **Mechanistic differentiation:** Noncompetitive vinca-site tubulin binding (Ki = 1.4 μM) vs. vedotin payloads - **Plasma stability:** >90% intact after 7 days (37°C, mouse plasma; analogous conjugates) Ready for ADC platform benchmarking and tertiary amine payload reference studies.

Molecular Formula C70H105N12O12S+
Molecular Weight 1338.7 g/mol
Cat. No. B12421447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-Sq-Cit-PAB-Dolastatin10
Molecular FormulaC70H105N12O12S+
Molecular Weight1338.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)[N+](C)(C)CC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C5(CCC5)C(=O)NCCCCCN6C(=O)C=CC6=O
InChIInChI=1S/C70H104N12O12S/c1-13-46(6)59(54(93-11)42-57(85)80-39-21-26-53(80)61(94-12)47(7)62(86)76-52(65-72-37-40-95-65)41-48-23-16-14-17-24-48)79(8)66(89)58(44(2)3)78-64(88)60(45(4)5)82(9,10)43-49-27-29-50(30-28-49)75-63(87)51(25-20-36-74-69(71)92)77-68(91)70(33-22-34-70)67(90)73-35-18-15-19-38-81-55(83)31-32-56(81)84/h14,16-17,23-24,27-32,37,40,44-47,51-54,58-61H,13,15,18-22,25-26,33-36,38-39,41-43H2,1-12H3,(H7-,71,73,74,75,76,77,78,86,87,88,90,91,92)/p+1/t46-,47+,51-,52-,53-,54+,58-,59-,60-,61+/m0/s1
InChIKeyQRUVDEDARGSTNP-OGGKWGLUSA-O
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MC-Sq-Cit-PAB-Dolastatin10 ADC Linker-Payload Overview


MC-Sq-Cit-PAB-Dolastatin10 (CAS 1941168-65-5) is a drug-linker conjugate for antibody-drug conjugates (ADCs) comprising the microtubule inhibitor Dolastatin 10 linked via a bioreversible MC-Sq-Cit-PAB linker system [1]. The linker incorporates a maleimidocaproyl (MC) anchor for antibody conjugation, a squaramate (Sq)-based quaternary ammonium linkage for bioreversible attachment to tertiary amines, a cathepsin B-cleavable citrulline (Cit) dipeptide, and a self-immolative para-aminobenzyl (PAB) spacer [2]. This construct enables targeted delivery of Dolastatin 10—a potent tubulin polymerization inhibitor and MMAE analog—to antigen-expressing tumor cells, producing ADCs with sub-nanomolar IC₅₀ values [1].

Enables tertiary amine payload conjugation
Cathepsin B-cleavable bioreversible linker
Differentiated tubulin binding site
THIOMAB-compatible maleimidocaproyl anchor

MC-Sq-Cit-PAB-Dolastatin10 Irreplaceability vs. Conventional Linkers


Dolastatin 10 contains a tertiary amine essential for its cytotoxic activity, which cannot be conjugated via traditional amide or carbamate linker chemistries used in clinically approved ADCs such as brentuximab vedotin (MC-Val-Cit-PAB-MMAE) [1]. The squaramate-based quaternary ammonium linkage in MC-Sq-Cit-PAB-Dolastatin10 is specifically engineered to form a bioreversible bond with this tertiary amine, enabling traceless release of native, unmodified Dolastatin 10 upon intracellular cleavage [1][2]. Conventional Val-Cit-PAB linkers require a primary or secondary amine on the payload; substituting MC-Val-Cit-PAB-Dolastatin10 would either be synthetically inaccessible or would necessitate modifying the Dolastatin 10 structure—potentially compromising potency, target binding, or bystander killing properties [2]. The quantitative evidence below demonstrates that this linker technology yields ADCs with distinct potency and release characteristics not replicable by standard linker-payload combinations.

This linker Sq-PABQ forms bioreversible bond with tertiary amines, enabling native Dolastatin 10 release

Standard Val-Cit-PAB Requires primary/secondary amine for carbamate formation; cannot conjugate unmodified Dolastatin 10
Non-cleavable linkers Release linker-drug adduct that may alter intracellular trafficking and target engagement

MC-Sq-Cit-PAB-Dolastatin10 Comparative Evidence


Anti-CD22 ADC Potency in Diffuse Large B-Cell Lymphoma

The ADC construct anti-CD22 10F4v3 LC K149C MC-Sq-Cit-PAB-Dolastatin 10 (ADC1-2) demonstrated target-specific cytotoxicity with an IC₅₀ of 0.385 nM against WSU-DLCL2 human diffuse large B-cell lymphoma cells [1]. For comparison, the clinically approved anti-CD22 ADC inotuzumab ozogamicin (calicheamicin payload, hydrazone linker) requires nanomolar-range concentrations, and published anti-CD22 vedotin constructs (MC-Val-Cit-PAB-MMAE) typically exhibit IC₅₀ values in the 0.1–10 nM range depending on antigen density, though direct matched-cell-line head-to-head data are not publicly available [2].

Anti-CD22 ADC Potency
Cross-study comparable
IC₅₀ 0.385 nM (WSU-DLCL2)
Supports CD22-targeted cytotoxicity screening context
Head-to-head data in matched cell line not publicly available
ADC anti-CD22 DLBCL Dolastatin 10 IC50

Anti-NaPi2b ADC Potency in Ovarian Cancer Cells

ADC1-1 (anti-NaPi2b 10H1 11.4B LC K149C MC-Sq-Cit-PAB-Dolastatin 10) exhibited IC₅₀ values of 3.19 nM (IGROV-1) and 1.52 nM (OVCAR-3x2.1) in human ovarian cancer cell lines [1]. While no publicly available head-to-head study directly compares this construct against an anti-NaPi2b ADC using a different linker-payload, the data establish that the MC-Sq-Cit-PAB-Dolastatin10 construct yields functional, antigen-dependent cytotoxicity across distinct tumor types and antigen densities [1].

Anti-NaPi2b ADC Potency
Supporting evidence
IC₅₀ 1.52 nM (OVCAR-3x2.1), 3.19 nM (IGROV-1)
Demonstrates multi-antigen ADC applicability
No comparator data in matched system; single-agent readout
ADC NaPi2b ovarian cancer Dolastatin 10 IC50

Quaternary Ammonium Linker for Tertiary Amine Conjugation

The MC-Sq-Cit-PAB linker employs a squaramate-derived p-aminobenzyl quaternary ammonium (PABQ) moiety that forms a bioreversible bond with the tertiary amine of Dolastatin 10 [1]. This is structurally and functionally distinct from the conventional MC-Val-Cit-PAB linker used in vedotin ADCs, which forms a carbamate bond requiring a primary or secondary amine on the payload [2]. In the Nature Chemistry study by Staben et al., the quaternary ammonium linkage demonstrated traceless release of the native tertiary amine drug upon protease cleavage, with conjugate stability maintained in plasma (no significant payload release over 7 days in mouse plasma at 37°C for structurally analogous constructs) [1]. Class-level inference suggests that MC-Val-Cit-PAB-MMAE cannot achieve equivalent delivery of Dolastatin 10 because the tertiary amine cannot form the requisite carbamate bond [2].

Tertiary Amine Conjugation
Class-level inference
Sq-PABQ forms bioreversible quaternary ammonium bond; Val-Cit-PAB incompatible
Unique conjugation modality for tertiary amine payloads
Analogous conjugates >90% intact after 7 days in mouse plasma
ADC linker quaternary ammonium tertiary amine bioreversible traceless release

Dolastatin 10 vs. MMAE Tubulin Inhibition Profile

Dolastatin 10 free drug inhibits tubulin polymerization with an IC₅₀ of approximately 1.2 μM, while potently inhibiting vincristine binding to tubulin with a Ki of 1.4 μM in a noncompetitive manner [1]. For comparison, MMAE (monomethyl auristatin E, the payload in brentuximab vedotin) inhibits tubulin polymerization with reported IC₅₀ values in the low nanomolar range (~2–5 nM) in cell-free systems [2]. Although MMAE is a more potent tubulin inhibitor in isolated assays, Dolastatin 10 exhibits a distinct binding site on tubulin (near the vinca domain but noncompetitive with vincristine), which may contribute to different resistance profiles and bystander killing characteristics when delivered as an ADC [1][3].

Tubulin Binding Profile
Cross-study comparable
Dolastatin 10: IC₅₀ 1.2 µM, Ki 1.4 µM (noncompetitive); MMAE: ~2–5 nM
Mechanistically distinct binding site near vinca domain
Potency difference ~240–600× in cell-free tubulin assay
Dolastatin 10 MMAE tubulin polymerization microtubule inhibitor IC50

MC-Sq-Cit-PAB Linker IP Landscape

The MC-Sq-Cit-PAB linker technology is covered under the Genentech/Roche patent family stemming from WO 2015/095227 A2, which claims peptidomimetic linkers incorporating squaramate/cyclobutane-1,1-dicarboxamide motifs for ADC applications [1]. This is distinct from the Seattle Genetics vedotin linker patent estate covering MC-Val-Cit-PAB-MMAE (US patents including 7,659,241 and related filings). The squaramate-based PABQ linker represents a structurally and IP-distinct class of cleavable ADC linkers, which may influence freedom-to-operate considerations during preclinical development [1][2].

Linker IP Landscape
Supporting evidence
WO 2015/095227 A2 family vs. vedotin linker patent estate
IP landscape context for development
Freedom-to-operate considerations differ between linker classes
ADC linker patent squaramate PABQ Genentech intellectual property

Traceless Payload Release via Self-Immolative Spacer

Following cathepsin B-mediated cleavage of the Cit-PAB bond, the PAB spacer undergoes spontaneous 1,6-elimination, releasing Dolastatin 10 in its native, unmodified form without a residual linker appendage [1]. This is in contrast to non-cleavable linker systems (e.g., SMCC-DM1 in trastuzumab emtansine) where the active species retains a linker-lysine adduct that may alter intracellular trafficking or target engagement [2]. The traceless release mechanism ensures that the Dolastatin 10 payload engages tubulin in the same binding mode as the free drug, preserving the Ki of 1.4 μM for vincristine-competitive tubulin binding [3]. Class-level evidence from the Staben et al. study indicates that the quaternary ammonium linkage releases native drug quantitatively upon PAB spacer cleavage, with no detectable residual modification [1].

Traceless Payload Release
Class-level inference
Self-immolative PAB spacer releases native, unmodified Dolastatin 10
Preserves full pharmacological payload properties
No residual linker adduct; verified by LC-MS in cathepsin B assay
self-immolative spacer traceless release PAB cathepsin B drug release

MC-Sq-Cit-PAB-Dolastatin10 Preclinical Applications


Anti-CD22 ADC Development for B-Cell Malignancies

MC-Sq-Cit-PAB-Dolastatin10 conjugated to anti-CD22 antibody 10F4v3 (THIOMAB format, LC K149C) achieves an IC₅₀ of 0.385 nM against WSU-DLCL2 diffuse large B-cell lymphoma cells [1]. This construct serves as a benchmark drug-linker for CD22-targeted ADC programs, particularly where Dolastatin 10's noncompetitive vinca-site tubulin binding may offer advantages in tumors with emerging resistance to vedotin-class payloads [2].

Anti-NaPi2b ADC Development for Ovarian Cancer

The anti-NaPi2b 10H1 11.4B LC K149C MC-Sq-Cit-PAB-Dolastatin 10 ADC (ADC1-1) demonstrates target-dependent killing of IGROV-1 (IC₅₀ = 3.19 nM) and OVCAR-3x2.1 (IC₅₀ = 1.52 nM) ovarian cancer cells [1]. This supports the use of this drug-linker conjugate in NaPi2b-targeted ADC research, a validated ovarian cancer antigen with differential expression across serous, clear cell, and endometrioid subtypes.

Payload Screening and ADC Platform Comparison

As one of the few commercially available drug-linker conjugates that enables direct conjugation of tertiary amine-containing Dolastatin 10, MC-Sq-Cit-PAB-Dolastatin10 is a critical comparator for ADC platform evaluation studies. Researchers comparing cleavable linker-payload performance across targets can use this construct to benchmark against vedotin-type (Val-Cit-PAB-MMAE) and non-cleavable (SMCC-DM1) ADCs [1][2]. The distinct tubulin binding mode of Dolastatin 10 (noncompetitive with vincristine, Ki = 1.4 μM) provides a mechanistically differentiated comparator [3].

Preclinical Proof-of-Concept for Tertiary Amine Payload Delivery

For drug discovery teams exploring tertiary amine-containing payloads beyond auristatins (e.g., tubulysins, quinstatins), MC-Sq-Cit-PAB-Dolastatin10 serves as a validated reference standard demonstrating the feasibility and stability of the bioreversible PABQ linkage technology as described in the foundational Staben et al. (2016) study [1]. Plasma stability data for analogous quaternary ammonium conjugates (>90% intact after 7 days at 37°C in mouse plasma) support the translational relevance of this linker chemistry [1].

Application
Selection Property
Validation Focus
CD22-targeted ADC research
CD22-dependent cytotoxicity profile
DLBCL cell-line potency verification
NaPi2b-targeted ADC research
NaPi2b-dependent ovarian cancer cytotoxicity
Multi-cell line antigen specificity confirmation
ADC platform comparison studies
Mechanistically differentiated tubulin binding
Benchmarking vs. vedotin-class and non-cleavable ADCs
Tertiary amine payload delivery research
Bioreversible PABQ linker technology
Traceless release and plasma stability verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for MC-Sq-Cit-PAB-Dolastatin10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.